molecular formula C20H14O4 B1677637 Phenolphthalein CAS No. 77-09-8

Phenolphthalein

Cat. No. B1677637
CAS RN: 77-09-8
M. Wt: 318.3 g/mol
InChI Key: KJFMBFZCATUALV-UHFFFAOYSA-N
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Patent
US07838689B2

Procedure details

In a 250 mL round bottom flask equipped with mechanical stirrer, thermometer, nitrogen inlet and reflux condenser, 10.0 g of phthalic anhydride (0.067 moles) and 15 g of ionic liquid catalyst composition (zinc chloride and 1-butyl-3-methyl-imidazolium) (60 wt. % based on total weight of reactants) were charged to the round bottom flask followed by 14.3 g phenol (2.25 molar equivalents based on phthalic anhydride) and 1.9 g chlorosulphonic acid (0.2 molar equivalents based on phthalic anhydride), while maintaining the round bottom flask in a nitrogen atmosphere at 50 to 60° C. The reaction mixture was then heated with stirring at 120° C. (bath temperature). Over the course of the reaction (24 hours), the reaction mass progressively turned from orange to brownish orange to deep brown. After 24 hours, the reaction mixture comprising phenolphthalein was then quenched with 150 mL toluene. The viscous mass produced by the addition of toluene was stirred at 85° C. for about 30 min. The supernatant (containing the ionic liquid catalyst composition, toluene, and unreacted starting material) was decanted and the remaining viscous mass was then heated with 150 mL water and stirred at 85° C. for about 30 min. The solidified phenolphthalein was filtered while hot and washed until the supernatant was neutral with cold, distilled water to obtain crude phenolphthalein. The resulting brownish yellow solid was dried under vacuum at 100° C. overnight. The yield of crude phenolphthalein was 18.7 g (89 mol %) and the purity was 96.08 wt. %.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ionic liquid
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.C([N+]1C=CN(C)C=1)CCC.[C:22]1([OH:28])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.ClS(O)(=O)=[O:31].[C:34]1(C)[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>[Cl-].[Zn+2].[Cl-]>[CH:8]1[CH:9]=[CH:10][C:2]2[C:1]([C:37]3[CH:38]=[CH:39][C:34]([OH:31])=[CH:35][CH:36]=3)([C:25]3[CH:24]=[CH:23][C:22]([OH:28])=[CH:27][CH:26]=3)[O:6][C:4](=[O:5])[C:3]=2[CH:7]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
ionic liquid
Quantity
15 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[N+]1=CN(C=C1)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
14.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
1.9 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Stirring
Type
CUSTOM
Details
with stirring at 120° C. (bath temperature)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 250 mL round bottom flask equipped with mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, nitrogen inlet and reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
CUSTOM
Type
CUSTOM
Details
Over the course of the reaction (24 hours)
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture comprising phenolphthalein was then quenched with 150 mL toluene
CUSTOM
Type
CUSTOM
Details
The viscous mass produced by the addition of toluene
STIRRING
Type
STIRRING
Details
was stirred at 85° C. for about 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was decanted
TEMPERATURE
Type
TEMPERATURE
Details
the remaining viscous mass was then heated with 150 mL water
STIRRING
Type
STIRRING
Details
stirred at 85° C. for about 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solidified phenolphthalein was filtered while hot and
WASH
Type
WASH
Details
washed until the supernatant
DISTILLATION
Type
DISTILLATION
Details
distilled water

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C=1C=CC2=C(C1)C(=O)OC2(C=3C=CC(=CC3)O)C=4C=CC(=CC4)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.